molecular formula C7H14O B1346069 2,2-Diethyloxetane CAS No. 4737-49-9

2,2-Diethyloxetane

Cat. No. B1346069
CAS RN: 4737-49-9
M. Wt: 114.19 g/mol
InChI Key: NVMOGAAWWSMHML-UHFFFAOYSA-N
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Description

2,2-Diethyloxetane is an organic compound with the chemical formula C7H14O . It is a liquid at room temperature and has a molecular weight of 114.19 . It is one of the numerous organic compounds used in life science products .


Synthesis Analysis

The synthesis of 2,2-Diethyloxetane can be achieved from Stannane, tributyl(3-chloro-1,1-diethylpropoxy)- . Additionally, diversely functionalised 2,2-disubstituted oxetanes can be prepared as fragments or building blocks for drug discovery . The synthesis of these novel oxetane functional groups is achieved via rhodium-catalysed O–H insertion and C–C bond-forming cyclisation .


Molecular Structure Analysis

The molecular structure of 2,2-Diethyloxetane consists of seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom . The InChI Key for 2,2-Diethyloxetane is NVMOGAAWWSMHML-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,2-Diethyloxetane can participate in various chemical reactions. For instance, di-, tri-, and tetra-substituted oxetane derivatives with combinations of ester, amide, nitrile, aryl, sulfone, and phosphonate substituents can be prepared as fragments or building blocks for drug discovery . The synthesis of these novel oxetane functional groups is achieved via rhodium-catalysed O–H insertion and C–C bond-forming cyclisation .


Physical And Chemical Properties Analysis

2,2-Diethyloxetane has a boiling point of 128.4°C at 760mmHg and a theoretical density of 0.842 g/cm³ . Its storage temperature is 4°C, and it has a flashpoint of 24°C . The refractive index of 2,2-Diethyloxetane is 1.415 .

Scientific Research Applications

Cyclic Oligomers in Polymerization

  • Polymerization Behavior : The cationic polymerization of 3,3-diethyloxetane, a related compound, results in a mixture of polymer and cyclic oligomers. The cyclic tetramer is notably formed in significant yields. This behavior is similar to that of unsubstituted oxetane and 3,3-dimethyloxetane, indicating a potential for 2,2-Diethyloxetane in similar applications (Bucquoye & Goethals, 1980).

Chemical Properties and Decomposition

  • Thermal Decomposition : Research on 3,3-diethyloxetane, another closely related compound, reveals insights into its thermal decomposition in the gas phase. The study indicates that these decompositions are homogeneous, kinetically first-order, and likely unimolecular. These findings may be relevant for understanding the thermal behavior of 2,2-Diethyloxetane under similar conditions (Clements, Frey, & Frey, 1975).

Applications in Material Science

  • Embedment-Free Sections for Electron Microscopy : Diethylene glycol distearate, a compound structurally similar to 2,2-Diethyloxetane, has been used in preparing embedment-free sections for transmission electron microscopy. This suggests potential applications for 2,2-Diethyloxetane in materials science, particularly in microscopy techniques (Capco, Krochmalnic, & Penman, 1984).

Antioxidant Activity Analysis

  • Antioxidant Activity Studies : The study of antioxidants is important in various fields, including medicine and food engineering. Tests like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in determining antioxidant activity. While 2,2-Diethyloxetane is not directly mentioned, understanding these tests and methodologies can provide insights into assessing the antioxidant potential of various compounds, including 2,2-Diethyloxetane (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2,2-diethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMOGAAWWSMHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCO1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197123
Record name Oxetane, 2,2-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethyloxetane

CAS RN

4737-49-9
Record name Pentane, 1,3-epoxy-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 2,2-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Searles, EF Lutz, M Tamres - Journal of the American Chemical …, 1960 - ACS Publications
A series of 2-oxaspiranes,(CH2)„C (CH'2) 20 (I), with= 2 (II), 3 (III), 4 (IV) and 5 (V), has been synthesized and studied to observe effects of small changes in bond angle deformation in …
Number of citations: 27 pubs.acs.org
S Searles Jr, KA Pollart, EF Lutz - Journal of the American …, 1957 - ACS Publications
Reductive cleavage of ten oxetanes, having two or fewer alkyl substituents, has been carried out with lithium alumi-num hydride and that of 2-phenyloxetane, with lithium borohydride. A …
Number of citations: 60 pubs.acs.org
GF Cohoe, WD Walters - The Journal of Physical Chemistry, 1967 - ACS Publications
The kinetics of the pyrolysis of 3, 3-dimethyloxetane have been investigated over the temperature range 400-450 for pressures near 10 mm. The kinetic and analytical data indi-cate that …
Number of citations: 18 pubs.acs.org
K Morita, Z Suzuki - The Journal of Organic Chemistry, 1966 - ACS Publications
Vou. 31 chloride solution of nitrile 13 with N-bromosuccinimide, followed by alkalinetreatment of the resulting bromo compound, afforded p-tolylacetic acid (18). Grob and co-workers12a …
Number of citations: 14 pubs.acs.org
JS Bradshaw - The Journal of Organic Chemistry, 1966 - ACS Publications
The photolysis of benzophenone and benzaldehyde in cyclohexene and 1-hexene gave four products—pinacol, oxetane, alcohol, and hydrocarbon dimer. Acetone and acetophenone …
Number of citations: 64 pubs.acs.org
JE Schmidt - 1957 - search.proquest.com
The present investigation was undertaken in an attempt to shed light on the apparently differing results obtained by Markees and Burger and Farthing when treating diols with thionyl …
Number of citations: 0 search.proquest.com
MM Sprachman - 2014 - d-scholarship.pitt.edu
In the first chapter of this dissertation, the design and synthesis of bifunctional additives and cosolvents containing an oxetane moiety are described. The use of dimeric oxetanes as …
Number of citations: 2 d-scholarship.pitt.edu
KB Wiberg, WJ Bartley - Journal of the American Chemical …, 1960 - ACS Publications
A number of the reactions of cyclopropene, including the addition of bromine, iodine and similar reagents, the thermal rearrangement, polymerization, formation of argentic complex, …
Number of citations: 287 pubs.acs.org
M Bartok, CHC CH - Acta chimica, 1968 - Akadémiai Kiadó
Number of citations: 3

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